molecular formula C15H14F3NO B3176102 4-(Phenethyloxy)-3-(trifluoromethyl)aniline CAS No. 97455-19-1

4-(Phenethyloxy)-3-(trifluoromethyl)aniline

Cat. No. B3176102
CAS RN: 97455-19-1
M. Wt: 281.27 g/mol
InChI Key: GAJZPDPCDZOKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Phenethyloxy)-3-(trifluoromethyl)aniline” has been reported. For instance, the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline could produce the medicine teriflunomide in over 90% yield .


Chemical Reactions Analysis

The activation of the C–F bond in trifluoromethyl-containing compounds like “4-(Phenethyloxy)-3-(trifluoromethyl)aniline” is a challenging task in organic synthesis. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Scientific Research Applications

Spectroscopic Analysis and Electronic Properties

One significant application of compounds related to 4-(Phenethyloxy)-3-(trifluoromethyl)aniline is in the field of spectroscopy and electronic properties analysis. A study by Saravanan, Balachandran, and Viswanathan (2014) used Fourier transform infrared (FT-IR) and FT-Raman spectroscopy to investigate the vibrational, structural, thermodynamic, and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, a compound with a similar structure. This research highlighted the impact of substituent groups on the molecular and electronic properties, including the total dipole moment and first-order hyperpolarizability, providing insights into the electronic behavior of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Nonlinear Optical (NLO) Materials

Another application area is the development of nonlinear optical (NLO) materials. Revathi et al. (2017) conducted experimental and theoretical vibrational analyses of 4-chloro-3-(trifluoromethyl)aniline and its derivatives, revealing the effects of electron-donating and withdrawing substituents on the structure and vibrational spectra. This study provided valuable information for understanding and designing NLO materials with enhanced properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Liquid Crystal Technology

In liquid crystal technology, derivatives of 4-(Phenethyloxy)-3-(trifluoromethyl)aniline have been synthesized and studied for their liquid crystalline properties. Miyajima et al. (1995) synthesized new derivatives that exhibited stable smectic phases, demonstrating the potential of these compounds in liquid crystal displays and other related technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Synthesis and Organic Chemistry

In organic synthesis, Itoh et al. (2002) described a reaction involving anilides that leads to the introduction of a hydroxy group at the para position and N-iodophenylation, showcasing the versatility of aniline derivatives in complex organic reactions and the synthesis of novel compounds (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Photoinduced Intramolecular Charge Transfer

Compounds related to 4-(Phenethyloxy)-3-(trifluoromethyl)aniline have been studied for their photochemical behavior, particularly in the context of twisted intramolecular charge transfer (TICT) states. Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photophysical properties of these compounds, which could be relevant for applications in photovoltaics or molecular electronics (Yang, Liau, Wang, & Hwang, 2004).

properties

IUPAC Name

4-(2-phenylethoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJZPDPCDZOKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenethyloxy)-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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